Cas no 2413869-20-0 (methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2413869-20-0
- methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
- EN300-26665754
- methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
-
- Inchi: 1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(16)18-6)7-8(15)12(13,4)5/h8,15H,7H2,1-6H3,(H,14,17)
- InChI Key: HOTSILWSGLRYPL-UHFFFAOYSA-N
- SMILES: OC1CC(C(=O)OC)(C1(C)C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 273.15762283g/mol
- Monoisotopic Mass: 273.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 84.9Ų
methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665754-0.5g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 0.5g |
$1084.0 | 2025-03-20 | |
Enamine | EN300-26665754-5.0g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 5.0g |
$3273.0 | 2025-03-20 | |
Enamine | EN300-26665754-0.25g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 0.25g |
$1038.0 | 2025-03-20 | |
Enamine | EN300-26665754-1.0g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 1.0g |
$1129.0 | 2025-03-20 | |
Enamine | EN300-26665754-10.0g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 10.0g |
$4852.0 | 2025-03-20 | |
Enamine | EN300-26665754-1g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 1g |
$1129.0 | 2023-09-12 | ||
Enamine | EN300-26665754-0.05g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 0.05g |
$948.0 | 2025-03-20 | |
Enamine | EN300-26665754-2.5g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 2.5g |
$2211.0 | 2025-03-20 | |
Enamine | EN300-26665754-0.1g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 95.0% | 0.1g |
$993.0 | 2025-03-20 | |
Enamine | EN300-26665754-10g |
methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |
2413869-20-0 | 10g |
$4852.0 | 2023-09-12 |
methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate Related Literature
-
1. Book reviews
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Comprehensive Overview of methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 2413869-20-0)
In the realm of synthetic organic chemistry, methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 2413869-20-0) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This cyclobutane derivative is widely utilized in pharmaceutical research, peptide synthesis, and as a building block for complex molecular architectures. Its tert-butoxycarbonyl (Boc) protecting group and hydroxy functionality make it particularly valuable for selective reactions, aligning with modern trends in green chemistry and sustainable synthesis.
The compound’s CAS No. 2413869-20-0 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery and medicinal chemistry. Researchers often inquire about its synthesis protocol, solubility, and stability under various conditions, highlighting its practical importance. Recent advancements in catalysis and bioconjugation techniques have further amplified its utility, particularly in the design of targeted therapeutics and prodrugs.
From a structural perspective, the 2,2-dimethylcyclobutane core of this compound offers steric hindrance, which can be exploited to control regioselectivity and stereoselectivity in synthetic pathways. The presence of both carboxylate and hydroxyl groups allows for diverse functionalization, making it a multifunctional intermediate. This aligns with the growing demand for highly functionalized scaffolds in agrochemicals and materials science.
In the context of user search trends, queries such as "Boc-protected cyclobutane derivatives" or "applications of methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate" are increasingly common. These reflect the compound’s role in peptide coupling, enzyme inhibition studies, and biomimetic synthesis. Additionally, its compatibility with microwave-assisted synthesis and flow chemistry has garnered attention, as these methods reduce reaction times and improve yields—a priority for process optimization in industry.
Quality control and analytical characterization of CAS No. 2413869-20-0 are critical topics, with techniques like NMR spectroscopy, HPLC, and mass spectrometry being frequently discussed. The compound’s chiral purity is another area of focus, especially for applications in asymmetric synthesis. Furthermore, its storage conditions and handling precautions are often searched, underscoring the need for precise documentation in laboratory safety protocols.
As the pharmaceutical industry shifts toward fragment-based drug design, methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate serves as a valuable molecular fragment. Its rigid cyclobutane ring can enhance binding affinity and metabolic stability in drug candidates, addressing challenges in bioavailability and toxicity. This positions the compound at the intersection of cutting-edge research and industrial innovation.
In summary, methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 2413869-20-0) is a highly versatile and scientifically relevant compound. Its applications span drug development, material science, and catalytic research, making it a subject of ongoing exploration. By addressing user queries and integrating trending topics like sustainable chemistry and process intensification, this overview aims to provide a comprehensive and SEO-optimized resource for researchers and industry professionals alike.
2413869-20-0 (methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate) Related Products
- 1955558-31-2(methyl 2-(piperidin-4-yl)oxolane-3-carboxylate)
- 669015-36-5(Boc-HomoSec(Mob)-OH)
- 941903-14-6(1-(4-chlorophenyl)methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 63976-69-2(13-Oxopodocarp-8(14)-en-18-oic acid)
- 1213445-38-5((S)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid)
- 2228268-13-9(1-(2-ethynylphenyl)methylcyclopropan-1-amine)
- 1823360-34-4(methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate)
- 1448139-05-6((2E)-3-(furan-3-yl)-N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}prop-2-enamide)
- 1806327-56-9(2-Chloro-6-hydroxyphenylhydrazine)
- 1823327-75-8(Methyl 2-(bromomethyl)-3-ethoxybenzoate)



